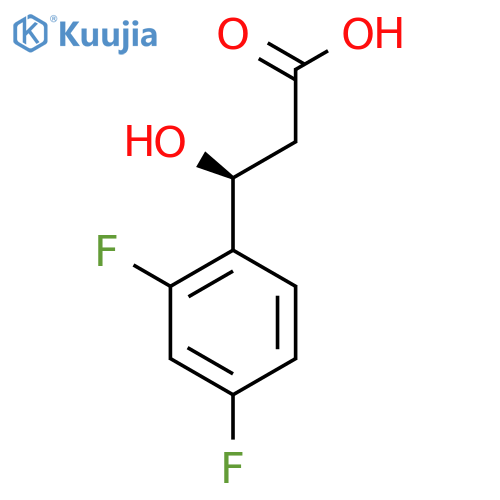Cas no 1107616-74-9 ((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)

1107616-74-9 structure
商品名:(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid
- EN300-1842172
- 1107616-74-9
-
- インチ: 1S/C9H8F2O3/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)/t8-/m0/s1
- InChIKey: OZDYQTGVGYWBLN-QMMMGPOBSA-N
- ほほえんだ: FC1C=C(C=CC=1[C@H](CC(=O)O)O)F
計算された属性
- せいみつぶんしりょう: 202.04415044g/mol
- どういたいしつりょう: 202.04415044g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842172-2.5g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 2.5g |
$3249.0 | 2023-09-19 | ||
| Enamine | EN300-1842172-5g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 5g |
$4806.0 | 2023-09-19 | ||
| Enamine | EN300-1842172-10g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 10g |
$7128.0 | 2023-09-19 | ||
| Enamine | EN300-1842172-0.5g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 0.5g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1842172-0.05g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 0.05g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1842172-0.1g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 0.1g |
$1459.0 | 2023-09-19 | ||
| Enamine | EN300-1842172-0.25g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 0.25g |
$1525.0 | 2023-09-19 | ||
| Enamine | EN300-1842172-1g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 1g |
$1658.0 | 2023-09-19 | ||
| Enamine | EN300-1842172-1.0g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 1g |
$1658.0 | 2023-06-03 | ||
| Enamine | EN300-1842172-5.0g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 5g |
$4806.0 | 2023-06-03 |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
1107616-74-9 ((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid) 関連製品
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
